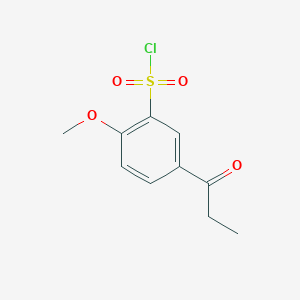

1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone

説明

特性

IUPAC Name |

2-methoxy-5-propanoylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-3-8(12)7-4-5-9(15-2)10(6-7)16(11,13)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZBXDNOPBGYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640050 | |

| Record name | 2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932896-41-8 | |

| Record name | 2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Friedel-Crafts Acylation Followed by Sulfonation

A widely reported approach involves the sequential introduction of the propanone and chlorosulfonyl groups. The synthesis begins with 4-methoxypropiophenone as the precursor, synthesized via Friedel-Crafts acylation of anisole (methoxybenzene) with propionyl chloride in the presence of a Lewis catalyst such as aluminum chloride (AlCl). The reaction proceeds as follows:

Subsequent sulfonation at the 3-position is achieved using chlorosulfonic acid (HSOCl) under controlled temperatures (0–5°C). The sulfonic acid intermediate is then treated with phosphorus pentachloride (PCl) or thionyl chloride (SOCl) to yield the chlorosulfonyl derivative.

Key Reaction Conditions:

Direct Sulfonation-Chlorination Using Chlorosulfonic Acid

An alternative one-pot method employs chlorosulfonic acid as both the sulfonating and chlorinating agent. This approach simplifies the synthesis by combining sulfonation and chlorination into a single step. The reaction of 4-methoxypropiophenone with excess chlorosulfonic acid (5–10 equiv.) at 0°C for 3–4 hours directly yields the target compound.

Advantages:

Phase-Transfer Catalyzed Sulfonation

Recent advancements utilize phase-transfer catalysts (PTCs) to enhance sulfonation efficiency. A patent-described method involves reacting 4-methoxypropiophenone with benzenesulfonyl chloride (PhSOCl) in the presence of benzyl triethyl ammonium chloride and water. The PTC facilitates the transfer of the sulfonyl group to the aromatic ring under mild conditions (room temperature, 1.5–3 hours).

Typical Protocol:

-

Combine 4-methoxypropiophenone (1.0 equiv.), PhSOCl (8.0–10.0 equiv.), and PTC (0.5 equiv.) in water.

-

Stir at 25°C until completion (monitored by TLC).

-

Quench with saturated NaCO, extract with ethyl acetate, and purify via silica gel chromatography.

Yield: 85–90% (superior to traditional methods).

Reaction Optimization and Challenges

Regioselectivity in Sulfonation

The methoxy group’s ortho/para-directing nature complicates achieving 3′-sulfonation exclusively. Studies indicate that low temperatures (0–5°C) and dilute reaction conditions favor mono-sulfonation at the 3-position, while higher temperatures promote polysubstitution. Computational modeling (DFT) further supports that electron density at the 3-position is optimal for electrophilic attack under controlled conditions.

Solvent and Catalyst Selection

-

Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their ability to dissolve both aromatic substrates and sulfonating agents.

-

Catalysts: AlCl and FeCl are effective Lewis acids for Friedel-Crafts acylation, while PTCs improve sulfonation kinetics.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water = 70:30) reveals a purity of ≥98% with a retention time of 6.8 minutes.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts + PCl | 0–5°C, 2 h, AlCl | 68–72 | High regioselectivity | Multi-step, moderate yield |

| One-pot HSOCl | 0°C, 3–4 h | 75–80 | Simplified process | Excess reagent required |

| PTC-mediated | 25°C, 1.5–3 h, HO/DCM | 85–90 | Mild conditions, high yield | Cost of PTC |

Industrial and Research Implications

The PTC-mediated method is particularly promising for scale-up due to its efficiency and environmental compatibility (reduced solvent waste) . Future research should explore biocatalytic sulfonation and flow chemistry approaches to further optimize sustainability.

化学反応の分析

Types of Reactions

2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form corresponding sulfonamides.

Oxidation Reactions: It can undergo oxidation to form sulfonic acids

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed

Major Products

Sulfonamides: Formed from nucleophilic substitution with amines.

Sulfonic Acids: Formed from oxidation reactions

科学的研究の応用

2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides and sulfonic acids.

Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: As a precursor in the synthesis of drugs with potential therapeutic applications.

Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes

作用機序

The mechanism of action of 2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

類似化合物との比較

Key Properties :

- Molecular formula : C₁₀H₁₁ClO₄S

- Molecular weight: ~262.71 g/mol (non-deuterated form)

- Structural features : The chlorosulfonyl group confers electrophilic reactivity, making it a valuable intermediate in sulfonamide synthesis. The methoxy group enhances solubility in polar solvents.

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its chlorosulfonyl-methoxy substitution pattern. Below is a comparative analysis with structurally related propanone derivatives:

Table 1: Structural and Functional Comparison

Key Observations :

Chlorosulfonyl vs. Sulfonyl/Sulfanyl : The target compound’s chlorosulfonyl group (-SO₂Cl) is more reactive than sulfonyl (-SO₂-) or sulfanyl (-S-) groups in analogues, enabling nucleophilic substitution reactions .

Substituent Position : The 3'-chlorosulfonyl-4'-methoxy substitution is distinct from compounds like 4'-chloro-3-methoxyphenyl derivatives, which lack sulfonyl reactivity .

Pharmacological vs. Industrial Use : Unlike 3-CMC (a stimulant) or Aldi-4 (an ALDH inhibitor) , the target compound is primarily used in chemical synthesis .

生物活性

1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorosulfonyl group and a methoxyphenyl moiety attached to a propanone backbone. This structural arrangement is crucial for its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, Mannich bases derived from similar structures have demonstrated efficacy against various bacterial strains, suggesting that the chlorosulfonyl group may enhance antibacterial activity by disrupting bacterial cell walls or interfering with metabolic pathways .

Cytotoxicity and Anticancer Potential

Studies have shown that derivatives of propanone compounds can inhibit cancer cell proliferation. In vitro assays using human prostate cancer cells (PC-3) revealed that certain derivatives exhibited cytotoxic effects within a concentration range of 8.2 – 32.1 μM. This suggests potential applications in cancer therapy, particularly through mechanisms involving DNA topoisomerases, which are critical for DNA replication and repair .

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties. The presence of the chlorosulfonyl group may contribute to the modulation of inflammatory pathways, potentially inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Research Findings and Case Studies

| Study | Findings | Concentration Range | Biological Activity |

|---|---|---|---|

| Study 1 | Antimicrobial effects against E. faecalis and P. aeruginosa | MIC: 40-50 µg/mL | Significant inhibition |

| Study 2 | Cytotoxicity in PC-3 cells | 8.2 – 32.1 μM | Induced apoptosis |

| Study 3 | Anti-inflammatory activity | 10 µg/mL | Inhibition of TNF-α (78%) |

Toxicological Considerations

While exploring the biological activities, it is essential to consider potential toxic effects. Preliminary studies on structurally related compounds indicate possible adverse effects at higher concentrations, including cytotoxicity in non-target cells and systemic toxicity .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(3'-chlorosulfonyl-4'-methoxyphenyl)-1-propanone, and what reaction conditions are critical for optimal yield?

The synthesis of structurally related arylpropanones typically involves halogenation or sulfonation of pre-functionalized aromatic ketones. For example, describes bromination of fluorophenylpropanones under controlled temperatures (5–10°C) using bromine and imidazole, achieving yields of 72–93% . Adapting this methodology:

- Chlorosulfonation : Introduce the chlorosulfonyl group via sulfonation of the methoxyphenylpropanone precursor using chlorosulfonic acid at low temperatures (0–5°C) to minimize side reactions.

- Critical conditions : Temperature control is essential to prevent decomposition of the sulfonyl chloride intermediate. Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to avoid hydrolysis.

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures can isolate the product.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Characterization relies on a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy : Analyze H and C NMR to confirm the methoxy (δ ~3.8 ppm), propanone carbonyl (δ ~200–210 ppm), and chlorosulfonyl groups (sulfur-related splitting in aromatic protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak for (calculated m/z: 270.996).

- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect impurities from incomplete sulfonation .

Basic: What safety protocols are recommended for handling chlorosulfonyl-containing compounds like this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of toxic vapors .

- Waste disposal : Neutralize residual chlorosulfonic acid with ice-cold sodium bicarbonate before disposing of aqueous waste. Organic residues should be collected in halogenated waste containers .

- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or thermal degradation .

Advanced: How does the reactivity of the chlorosulfonyl group influence the design of downstream derivatization reactions?

The chlorosulfonyl group (–SOCl) is highly electrophilic and participates in nucleophilic substitutions (e.g., with amines, alcohols). highlights similar reactivity in trifluoromethylpropanones, where substitution reactions with amines yield sulfonamides under mild conditions (room temperature, dichloromethane) .

- Optimization : Use tertiary amines (e.g., triethylamine) to scavenge HCl byproducts.

- Challenges : Competing hydrolysis can occur; maintain anhydrous conditions and avoid protic solvents.

- Applications : Derivatization enables the synthesis of sulfonamide libraries for biological screening (e.g., enzyme inhibitors) .

Advanced: What strategies can resolve contradictions in reported reaction yields for sulfonated arylpropanones?

Discrepancies in yields (e.g., 72% vs. 93% in ) often stem from:

- Reagent stoichiometry : Excess chlorosulfonic acid (>2 equivalents) may improve conversion but increases side reactions.

- Temperature gradients : Use jacketed reactors for precise control (±1°C).

- Analytical validation : Compare HPLC and F NMR (if applicable) to quantify unreacted starting material .

- Case study : In , higher yields (93%) correlated with slower bromine addition rates (30 minutes vs. 15 minutes), suggesting kinetic control dominates .

Advanced: How can computational chemistry guide the optimization of this compound in drug discovery pipelines?

- Docking studies : Model interactions between the chlorosulfonyl group and target proteins (e.g., serotonin receptors, as in ’s propanone-derived 5-HT4 agonists) .

- DFT calculations : Predict reaction pathways for sulfonation or substitution, focusing on transition-state energies to identify rate-limiting steps .

- ADMET profiling : Use tools like SwissADME to estimate solubility (LogP ~2.5) and metabolic stability, informed by the compound’s sulfonyl and methoxy groups .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

- Impurity sources : Residual chlorosulfonic acid, hydrolyzed sulfonic acids, or regioisomers from incomplete substitution.

- Detection : Use LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity. For example, employs HRMS to distinguish isobaric impurities in trifluoromethylpropanones .

- Quantification : Internal standards (e.g., deuterated analogs) improve accuracy in NMR or MS analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。